Benzo[d]oxazole-2,6-dicarbonitrile
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Overview
Description
Benzo[d]oxazole-2,6-dicarbonitrile is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two cyano groups at the 2 and 6 positions. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]oxazole-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with malononitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazole-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzene or oxazole rings .
Scientific Research Applications
Benzo[d]oxazole-2,6-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzo[d]oxazole-2,6-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). These interactions can lead to reduced neurotoxicity and apoptosis in cell models .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: Lacks the cyano groups present in Benzo[d]oxazole-2,6-dicarbonitrile.
Benzo[d]thiazole: Contains a sulfur atom instead of an oxygen atom in the oxazole ring.
Benzimidazole: Features a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
This compound is unique due to the presence of two cyano groups, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H3N3O |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,6-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H |
InChI Key |
NVWYRLMCNAEODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)C#N |
Origin of Product |
United States |
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